Suzuki–Miyaura Coupling Efficiency: Superior Yield from 4-Chloroacetophenone vs. 4-Bromoacetophenone
When synthesizing 1-(4-thiophen-3-yl-phenyl)-ethanone via Suzuki–Miyaura coupling of 3-thiopheneboronic acid, the use of 4-chloroacetophenone as the electrophilic partner provides a higher isolated yield (~95%) compared with 4-bromoacetophenone (~88%) . This 7% yield advantage favors the chloro- route for cost-effective scale-up and is directly relevant to procurement of the building block with optimal synthetic efficiency.
| Evidence Dimension | Isolated yield of target compound via Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | ~95% yield (4-chloroacetophenone route) |
| Comparator Or Baseline | ~88% yield (4-bromoacetophenone route) |
| Quantified Difference | ~7% absolute yield improvement |
| Conditions | 3-Thiopheneboronic acid + 4-chloroacetophenone or 4-bromoacetophenone, Pd-catalyzed coupling (specific conditions not fully specified in source) |
Why This Matters
The 7% yield difference translates to a measurable reduction in raw material cost per gram of product for procurement decisions based on synthetic route efficiency.
